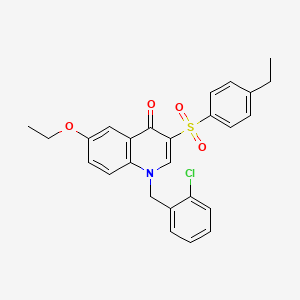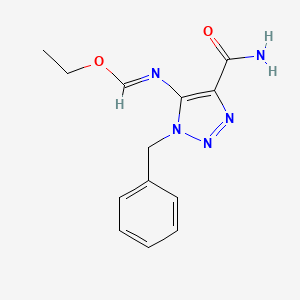![molecular formula C25H20N2O6 B2772897 methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005240-77-6](/img/structure/B2772897.png)
methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-d]isoxazole ring, which is a type of heterocyclic compound. These types of compounds are often found in many pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The presence of the phenyl groups and the pyrrolo[3,4-d]isoxazole ring would likely contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the phenyl rings and the ester group could make it susceptible to reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the ester group could make it somewhat polar, and the presence of the phenyl rings could contribute to its overall stability .Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
- A study detailed the synthesis and electrochromic characterization of a pyrrole derivative related to methyl red (MR), demonstrating applications in smart windows and displays due to its color-changing properties upon electrical stimulation. This work highlights the potential of such compounds in developing advanced electrochromic devices (Almeida et al., 2017).
Liquid Crystal Research
- Research on laterally substituted phenyl azo benzoates, which are structurally similar, has explored their mesophase behavior. These studies are crucial for understanding the thermal and optical properties of liquid crystals, which are widely used in displays and other photonic devices. The orientation of substituents and the impact on mesophase stability and behavior provide valuable information for the design of new liquid crystalline materials (Naoum et al., 2011; Naoum et al., 2015).
Supramolecular Chemistry
- The design and synthesis of novel chiral benzoates and fluorobenzoates that show direct transitions from antiferroelectric to isotropic phases were reported. This research contributes to the understanding of phase transitions in liquid crystals and the development of materials for advanced display technologies (Milewska et al., 2015).
Sensor Development
- Investigations into the properties of certain benzoate derivatives as chemosensors for ions like fluoride highlight the versatility of these compounds in creating sensitive and selective detection systems for environmental and biological applications (Ma et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-32-25(31)16-7-11-17(12-8-16)26-23(29)20-21(15-9-13-19(28)14-10-15)27(33-22(20)24(26)30)18-5-3-2-4-6-18/h2-14,20-22,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYGPHKXWJQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)


![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)
![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)


